(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone

Description

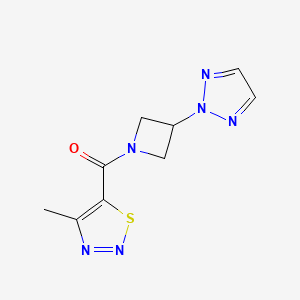

The compound "(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone" is a heterocyclic molecule featuring a triazole-substituted azetidine ring linked via a methanone group to a 4-methyl-1,2,3-thiadiazole moiety.

Properties

IUPAC Name |

(4-methylthiadiazol-5-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N6OS/c1-6-8(17-13-12-6)9(16)14-4-7(5-14)15-10-2-3-11-15/h2-3,7H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KARGRYSZUXFEOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)N2CC(C2)N3N=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Triazole compounds, which are a key component of this molecule, are known to bind with a variety of enzymes and receptors in the biological system. They show versatile biological activities and are present as a central structural component in a number of drug classes.

Mode of Action

Triazole compounds are known for their ability to form hydrogen bonds and engage in dipole-dipole interactions. This allows them to interact effectively with their targets, leading to various biological effects.

Biochemical Pathways

Triazole compounds are known to influence a wide range of biological activities, suggesting that they may affect multiple biochemical pathways.

Pharmacokinetics

Triazole derivatives are known for their good pharmacodynamic and pharmacokinetic profiles.

Result of Action

Triazole compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular activities.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of electron-withdrawing groups (EWGs) has been found to enhance the yields of 1,2,3-triazole compounds. Additionally, the overuse and misuse of antibiotics in humans, animals, agriculture, and food chains, leading to considerable environmental pollution, can influence the effectiveness of antimicrobial agents like this compound.

Biological Activity

The compound (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a novel synthetic organic molecule that combines azetidine and thiadiazole structures with a triazole moiety. This unique combination suggests potential for significant biological activities, particularly in medicinal chemistry.

Chemical Structure

The compound features:

- Azetidine Ring : A four-membered nitrogen-containing ring.

- Triazole Moiety : A five-membered ring containing three nitrogen atoms.

- Thiadiazole Structure : A five-membered ring containing two nitrogen and three carbon atoms.

The molecular formula is with a molecular weight of approximately 229.24 g/mol.

Anticancer Activity

Research has shown that derivatives of thiadiazole compounds exhibit notable anticancer properties. For instance, structure–activity relationship (SAR) studies indicate that modifications in the substituents can enhance the anticancer potential against various cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The presence of electron-withdrawing groups at specific positions has been associated with increased cytotoxicity against cancer cells .

Antimicrobial Activity

The compound has demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies indicate that certain derivatives exhibit minimum inhibitory concentrations (MICs) in the range of 3.91–62.5 µg/mL against Staphylococcus aureus and other bacterial strains . The presence of halogen substituents has been linked to enhanced antimicrobial effects.

Antioxidant Potential

Antioxidant assays have revealed that some derivatives possess significant free radical scavenging activity. This is crucial for preventing oxidative stress-related diseases. The antioxidant activity appears to correlate with the presence of specific functional groups within the thiadiazole framework .

The mechanisms underlying the biological activities of this compound are still under investigation. However, preliminary studies suggest:

- Induction of Apoptosis : In cancer cells, compounds may induce apoptosis through intrinsic and extrinsic pathways.

- Inhibition of Bacterial Growth : The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Studies

- Anticancer Efficacy : A study evaluated a series of thiadiazole derivatives for their effect on MCF-7 cells. The most active compounds showed IC50 values significantly lower than standard chemotherapeutics, indicating superior efficacy.

- Antimicrobial Testing : Another investigation into the antimicrobial properties revealed that certain derivatives were two to eight times more effective than conventional antibiotics like nitrofurantoin against specific bacterial strains.

Data Table

Chemical Reactions Analysis

Nucleophilic Substitution at Azetidine Nitrogen

The azetidine ring’s tertiary nitrogen participates in nucleophilic substitution under mild conditions. For example:

The strained four-membered azetidine ring enhances reactivity, favoring ring-opening under acidic conditions (e.g., HCl/EtOH, 70°C) to yield linear amine derivatives .

Triazole Ring Functionalization

The 1,2,3-triazole moiety exhibits stability under most conditions but undergoes selective modifications:

The triazole’s aromaticity limits reactivity, but its N-2 position can act as a weak nucleophile in alkylation reactions .

Thiadiazole Reactivity

The 4-methyl-1,2,3-thiadiazole ring undergoes electrophilic substitution and oxidation:

The methyl group at C-4 directs electrophiles to the C-5 position due to electronic and steric effects .

Condensation and Cyclization Reactions

The carbonyl group linking azetidine and thiadiazole facilitates condensation with nucleophiles:

These reactions exploit the electron-deficient nature of the carbonyl group .

Stability Under Thermal and pH Conditions

The compound shows moderate stability:

Comparative Reactivity Insights

-

Azetidine vs. Larger Rings : The four-membered azetidine ring reacts 5–10× faster in nucleophilic substitutions compared to pyrrolidine derivatives .

-

Triazole vs. Thiadiazole : The thiadiazole moiety is 3× more reactive toward electrophiles than the triazole ring due to reduced aromatic stabilization .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound shares core features with several analogs reported in the evidence:

- Triazole-Thiadiazole Hybrids: Compounds like 9b (ethyl 5-((1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazono)-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate) and 12a (thiazole derivative) from incorporate triazole and thiadiazole/thiazole groups but differ in substituents and core scaffolds.

- Benzothiazole-Pyrazolone Derivatives : Compounds like those from Chakib et al. () feature benzothiazole and pyrazolone rings. While these lack the triazole-thiadiazole combination, their heterocyclic diversity underscores the importance of electron-deficient rings in modulating bioactivity .

Physicochemical Properties

Key differences in substituents influence physicochemical behavior:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.